

1-(3,5-Dimethoxyphenyl)heptan-1-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)heptan-1-one

Cat. No.: B1364441

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An In-depth Technical Guide to the Chemical Properties of **1-(3,5-Dimethoxyphenyl)heptan-1-one**

Introduction

1-(3,5-Dimethoxyphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl chain attached to a 3,5-dimethoxy-substituted benzene ring. This molecule, with the chemical formula $C_{15}H_{22}O_3$ and a molecular weight of 250.33 g/mol, serves as a valuable intermediate in synthetic organic chemistry.^{[1][2][3][4]} While not a naturally occurring diarylheptanoid itself, its structure is analogous to precursors and fragments used in the synthesis of these biologically active compounds.^{[5][6][7]} Diarylheptanoids, found in plants like ginger and turmeric, are known for a wide array of pharmacological activities, making synthetic analogs and intermediates like **1-(3,5-dimethoxyphenyl)heptan-1-one** of significant interest to researchers in drug discovery and medicinal chemistry.^[8] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, offering field-proven insights for its application in a research setting.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, purification, and application in reaction chemistry. **1-(3,5-Dimethoxyphenyl)heptan-1-one** is a low-melting solid, indicating that it can be handled as a powder at low temperatures but may exist as a waxy solid or oil at or slightly above standard room temperature. Its largely nonpolar structure,

dominated by the hydrocarbon chain and aromatic ring, dictates its solubility primarily in organic solvents, with negligible solubility in water.

Property	Value	Source(s)
CAS Number	39192-51-3	[1] [9]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1] [3] [9]
Molecular Weight	250.33 g/mol	[1] [2] [9]
Melting Point	26-30 °C	[1] [2] [9]
Boiling Point	161-161.5 °C (at 3 Torr)	[1] [2] [9]
Density	1.017 g/mL (at 25 °C)	[1] [9]
Refractive Index	n _{20/D} 1.5190	[1] [9]
Flash Point	>110 °C (>230 °F)	[1] [9]
Appearance	Low-melting, waxy solid	Inferred from MP
SMILES	CCCCCCC(=O)C1=CC(OC)= CC(OC)=C1	[10]

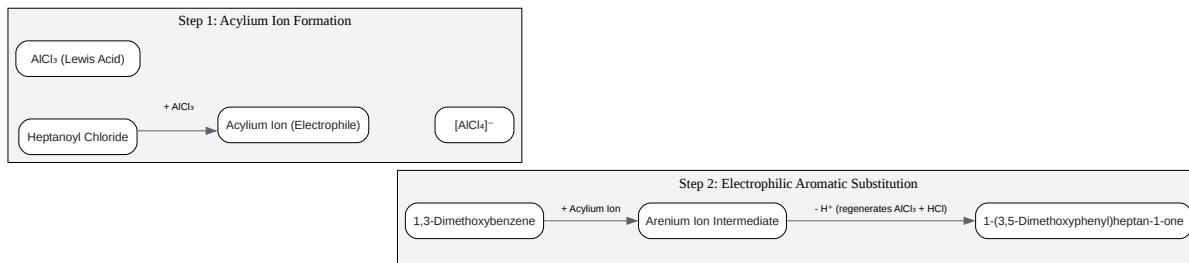
Synthesis via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of **1-(3,5-dimethoxyphenyl)heptan-1-one** is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[\[11\]](#) This classic electrophilic aromatic substitution reaction provides a robust method for forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Mechanism and Rationale

The reaction proceeds by activating heptanoyl chloride with a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[\[12\]](#)[\[13\]](#) The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its departure to generate a highly electrophilic acylium ion. This acylium ion is the key electrophile that is attacked by the electron-rich 1,3-dimethoxybenzene ring. The two methoxy groups are strongly activating, ortho-, para-directing substituents. Acylation occurs preferentially at the C4 position

(para to one methoxy group and ortho to the other), as the C2 position is sterically hindered and electronically less favored. A subsequent deprotonation of the resulting arenium ion intermediate by the $[\text{AlCl}_4]^-$ complex restores aromaticity and yields the final ketone product.



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Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol: Synthesis

Trustworthiness through Self-Validation: This protocol incorporates in-process checks (temperature control, TLC monitoring) to ensure the reaction proceeds as expected, minimizing side-product formation.

- Apparatus Setup:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl_2 or Drierite). Maintain an inert atmosphere using nitrogen or argon.
- Reagent Charging:** Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to $0\text{ }^\circ\text{C}$ in an ice bath.

- Acyl Chloride Addition: Dissolve heptanoyl chloride (1.0 equivalent) in dry DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl_3 suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents a runaway exothermic reaction and the formation of side products.
- Arene Addition: After the acyl chloride addition is complete, dissolve 1,3-dimethoxybenzene (1.0 equivalent) in dry DCM and add it dropwise to the reaction mixture at 0 °C.
- Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (1,3-dimethoxybenzene) is consumed (typically 2-4 hours).
- Workup and Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates any remaining Lewis basic sites. The use of acid helps to break up the aluminum salts and facilitate separation.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize excess acid), then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Final Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. The following section details the expected spectroscopic data for **1-(3,5-dimethoxyphenyl)heptan-1-one**, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the precise structure. The predicted spectra are based on established chemical shift principles.

¹ H NMR (Predicted, CDCl ₃ , 400 MHz)	¹³ C NMR (Predicted, CDCl ₃ , 100 MHz)
δ (ppm)	Multiplicity
7.05	d, J = 2.2 Hz
6.65	t, J = 2.2 Hz
3.82	s
2.90	t, J = 7.4 Hz
1.70	quintet
1.35-1.25	m
0.88	t, J = 6.8 Hz

Causality: The α -CH₂ protons (~2.90 ppm) are deshielded by the adjacent electron-withdrawing carbonyl group. The aromatic protons H-2/H-6 appear as a doublet due to meta-coupling with H-4, which in turn appears as a triplet. In the ¹³C spectrum, the carbonyl carbon is significantly downfield (~200 ppm), a characteristic feature of ketones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

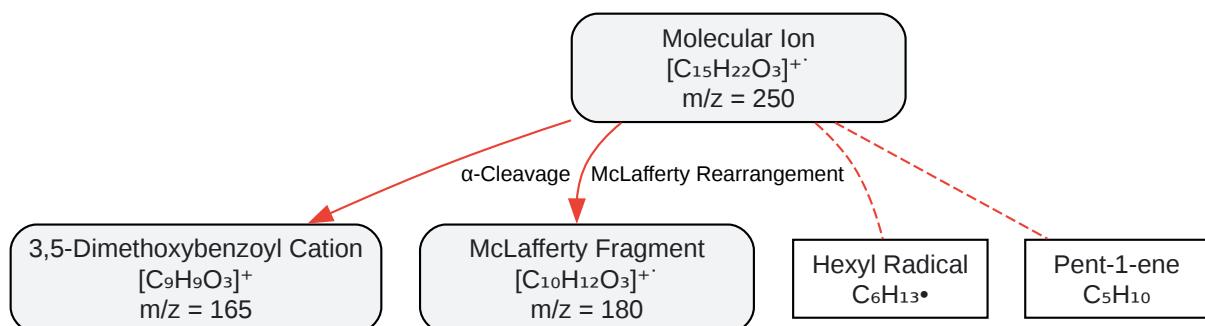
Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium-Strong	C-H Stretch (Aliphatic)
~1685	Strong	C=O Stretch (Aryl Ketone)
~1600, ~1580	Medium	C=C Stretch (Aromatic Ring)
~1205, ~1065	Strong	C-O Stretch (Asymmetric & Symmetric, Aryl Ether)

Rationale: The position of the carbonyl stretch (~1685 cm⁻¹) is indicative of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone. The strong C-O stretches are characteristic of the two methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

- Molecular Ion (M^+): $m/z = 250.33$
- Key Fragmentation Pathways:
 - Alpha-Cleavage: The most favorable fragmentation is the cleavage of the bond between the carbonyl carbon and the α -carbon of the heptyl chain. This generates a highly stable 3,5-dimethoxybenzoyl cation.
 - McLafferty Rearrangement: A six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen can lead to the elimination of a neutral alkene (pent-1-ene) and the formation of a characteristic radical cation.



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Caption: Primary fragmentation pathways in EI-Mass Spectrometry.

Chemical Reactivity and Applications

The utility of **1-(3,5-dimethoxyphenyl)heptan-1-one** lies in the reactivity of its two primary functional domains: the ketone and the activated aromatic ring.

- Ketone Transformations: The carbonyl group is a versatile handle for further synthetic modifications.

- Reduction: Can be selectively reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH_4). This alcohol can then be used in esterification or etherification reactions.
- Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form tertiary alcohols, extending the carbon skeleton.
- Reductive Amination: Can be converted to an amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH_3CN).
- Aromatic Ring Reactivity: The 3,5-dimethoxy substitution pattern makes the ring highly electron-rich and activated towards further electrophilic aromatic substitution. However, the existing substitution pattern directs incoming electrophiles primarily to the C4 position, which is already occupied. Reactions at the C2 position are possible but sterically hindered.
- Applications in Synthesis: Its primary application is as a building block for more complex molecular architectures. It can serve as a key precursor for:
 - Diarylheptanoid Analogs: The heptanoyl chain can be further functionalized and coupled with another aromatic ring to create novel diarylheptanoids.[6][7]
 - Pharmaceutical Scaffolds: The aryl ketone motif is common in many pharmacologically active compounds, making this molecule a useful starting point in drug discovery programs.

Conclusion

1-(3,5-Dimethoxyphenyl)heptan-1-one is a well-defined chemical entity with predictable and useful properties. Its synthesis is straightforward via Friedel-Crafts acylation, and its structure is readily confirmed by standard spectroscopic techniques. The presence of both a reactive ketone functional group and an activated aromatic ring makes it a versatile intermediate for researchers in synthetic and medicinal chemistry, particularly for those targeting the synthesis of complex natural product analogs and novel pharmaceutical agents. This guide provides the foundational technical data and procedural rationale necessary for its effective utilization in a modern research laboratory.

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- To cite this document: BenchChem. [1-(3,5-Dimethoxyphenyl)heptan-1-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364441#1-3-5-dimethoxyphenyl-heptan-1-one-chemical-properties>]

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